2,3,3,3-tetrafluoro-2-methoxy-N-[3-(methylthio)phenyl]propanamide
Overview
Description
2,3,3,3-tetrafluoro-2-methoxy-N-[3-(methylthio)phenyl]propanamide is a useful research compound. Its molecular formula is C11H11F4NO2S and its molecular weight is 297.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.04466242 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Metabolism
A study on the pharmacokinetics and metabolism of a selective androgen receptor modulator (SARM), which is structurally related to 2,3,3,3-tetrafluoro-2-methoxy-N-[3-(methylthio)phenyl]propanamide, explored its potential as a therapeutic agent for androgen-dependent diseases. This research examined the compound's absorption, clearance, distribution, and extensive metabolism in rats (Wu et al., 2006).
Synthesis Methods
The synthesis of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide, a related compound, was achieved with high stereoselectivity. This synthesis methodology could potentially be adapted for the production of compounds similar to this compound (Tanaka et al., 1987).
Radioligands for Cancer Imaging
Research on carbon-11-labeled propanamide derivatives, structurally related to this compound, demonstrated their application as selective androgen receptor modulator (SARM) radioligands. These compounds are useful for prostate cancer imaging using positron emission tomography (PET) (Gao et al., 2011).
Spectroscopic Studies
Spectroscopic and theoretical studies of some N-methoxy-N-methyl-2-[(4′-substituted)phenylthio]propanamides, structurally related to the compound , were conducted to understand their molecular properties (Olivato et al., 2009).
Metabolite Detection in Cancer Treatment
A study detected a new N-oxidized metabolite of flutamide, a compound related to this compound, in human liver microsomes and urine of prostate cancer patients. This research provides insights into the metabolic pathways of similar compounds (Goda et al., 2006).
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-methoxy-N-(3-methylsulfanylphenyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO2S/c1-18-10(12,11(13,14)15)9(17)16-7-4-3-5-8(6-7)19-2/h3-6H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWBZPQERLAZNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)NC1=CC(=CC=C1)SC)(C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.